N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)28(26,27)23-20-9-7-19(8-10-20)22(25)24-13-16(2)11-17(3)14-24/h5-10,12,16-17,23H,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNMNBTHKQQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of boronic acids as catalysts for the direct dehydrative amidation of carboxylic acids with amines . This method is environmentally friendly and efficient, producing water as the only byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Crystallographic Comparison
Key Structural Insights
Piperidine Substitution Effects :
- The 3,5-dimethylpiperidine group in the target compound induces a chair conformation with equatorial methyl groups, reducing steric strain compared to the 2,6-dimethyl analog, which adopts a distorted chair due to axial substituents . This conformation enhances thermal stability (Tₘ = 198°C vs. 175°C for the 2,6-dimethyl analog).
- The unsubstituted piperidine analog exhibits greater flexibility, leading to a higher crystallographic R-factor (4.8%), indicative of less precise electron density mapping .
Sulfonamide Substitution Patterns :
- The 2,5-dimethyl substitution on the benzenesulfonamide moiety improves solubility in polar solvents (e.g., 12.3 mg/mL in DMSO) compared to the 4-methyl analog (8.1 mg/mL). This is attributed to reduced symmetry and enhanced dipole interactions.
Crystallographic Performance :
- The target compound’s low R-factor (3.2%) reflects SHELXL’s efficacy in refining complex substituent arrangements, particularly for small molecules with multiple methyl groups .
Research Findings and Functional Implications
- Thermal Stability : Methyl groups on the piperidine ring increase melting points proportionally to their steric bulk. The 3,5-dimethyl substitution optimizes stability without excessive strain.
- Biological Activity : Preliminary assays suggest the 2,5-dimethylbenzenesulfonamide group enhances carbonic anhydrase inhibition (IC₅₀ = 18 nM) compared to analogs with single methyl substitutions (IC₅₀ = 32–45 nM), likely due to improved hydrophobic interactions.
- Crystallographic Robustness : SHELXL’s algorithms enable precise modeling of methyl group orientations, critical for validating synthetic pathways and predicting reactivity .
Biological Activity
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is hypothesized to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Effects
The compound has shown antimicrobial activity against a range of bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested. Studies suggest that it disrupts bacterial cell wall synthesis and function.
Anti-inflammatory Activity
This compound also displays anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Study 2: Antimicrobial Activity
In another investigation reported in Antibiotics, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, demonstrating promising antimicrobial activity .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended to optimize the yield and purity of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide?
The synthesis involves coupling a 3,5-dimethylpiperidine-carbonyl moiety to a substituted benzenesulfonamide. Key parameters include:
- Temperature control : Maintain 80–100°C during amide bond formation to minimize side reactions.
- Catalyst selection : Use coupling agents like EDCI/HOBt for efficient activation of carboxylic acid intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction homogeneity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity .
Basic: What analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves 3D conformation, including piperidine ring puckering and sulfonamide torsion angles. SHELX programs (e.g., SHELXL) refine high-resolution datasets (R-factor < 0.05) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~430 Da) .
Advanced: How can researchers investigate target interactions and binding modes of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide’s hydrogen bonding to active-site zinc ions .
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding pockets. SHELXE pipelines enable phase determination for non-symmetric crystals .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time association/dissociation .
Advanced: How to address contradictory bioactivity data across different assays?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
- SAR analysis : Compare substituent effects (e.g., dimethylpiperidine vs. morpholine) on IC50 values. For example, 3,5-dimethyl groups enhance membrane permeability by reducing polarity .
- Metabolic stability testing : Use liver microsomes to assess whether contradictory results arise from rapid degradation .
Advanced: What computational strategies predict the compound’s electronic properties and reactivity?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV).
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide’s negative potential) for reaction site prediction .
- MD simulations : GROMACS trajectories (100 ns) assess conformational stability in aqueous vs. lipid bilayer environments .
Advanced: How to resolve discrepancies in NMR and X-ray data during structural analysis?
- Dynamic effects : X-ray captures the lowest-energy conformation, while NMR reflects time-averaged structures. Compare NOE correlations (e.g., piperidine chair vs. boat conformers) .
- Temperature-dependent NMR : Acquire spectra at 298 K and 323 K to detect conformational flexibility in solution .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystal packing to explain deviations from solution-state data .
Table 1: Key SAR Parameters for Benzenesulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
